molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B1284171
CAS No.: 81514-40-1
M. Wt: 231.29 g/mol
InChI Key: QNGMGMDGAYWQHD-UHFFFAOYSA-N
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Description

9-Benzyl-3-oxa-9-azabicyclo[331]nonan-7-one is a bicyclic compound with a unique structure that includes a benzyl group, an oxa (oxygen) bridge, and an azabicyclo (nitrogen-containing) framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen in its bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGMGMDGAYWQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2CC3=CC=CC=C3)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576129
Record name 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81514-40-1
Record name 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring mixture of 2,5-dihydrofuran (3.5 g, 49.9 mmol) in CH2Cl2/MeOH (10:1) at −78° C. was added NaHCO3 (3.5 g). An excess of ozone was bubbled into this mixture for 45 min. The resulting mixture was then purged with a stream of N2 for 10 min at −78° C. To this reaction mixture was added PPh3 (6.6 g, 25 mmol). The reaction mixture was slowly warmed up to room temperature over 48 h. The reaction mixture was filtered to remove solid NaHCO3 and then concentrated to half of its original volume under reduced pressure. To this crude mixture was added water (10 mL). Acetone-1,3-dicarboxylic acid (3.65 g, 25.0 mmol) and sodium acetate (2.2 g, 26.25 mmol) were added to the crude aldehyde in H2O. Benzylamine (2.68 g, 25.0 mmol) was dissolved in aqueous HCl (3 N, 16 mL) and was subsequently added to the stirring solution of the dialdehyde and the dicarboxylic acid over a 15 min period. The reaction mixture was stirred for 3 days at room temperature after which the pH was adjusted to 8 by the addition of potassium carbonate. The resulting solution was extracted with EtOAc (4×50 mL), the organic extracts dried (MgSO4), filtered, and concentrated under vacuum. The resulting residue was purified by silica gel chromatography to give 3.3 g of 9-benzyl-3-oxa-9-aza-bicyclo[3.3.1]nonan-7-one as a yellowish solid. Retention time (min)=0.352 and 0.243, Method [1], MS(ESI) 232.2 (M+H); 1H-NMR (300 MHz, CDCl3) δ 7.49-7.27 (m, 5H), 3.91 (s, 2H), 3.84 (d, J=10.44 Hz, 2H), 3.71 (d, J=10.44 Hz, 2H), 3.15 (d, J=5.5 Hz, 2H), 2.74 (dd, J=15.94, 6.05 Hz, 2H), 2.32 (d, J=15.4 Hz, 2H).
Quantity
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3.5 g
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CH2Cl2 MeOH
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3.5 g
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6.6 g
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3.65 g
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2.2 g
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aldehyde
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2.68 g
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16 mL
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dialdehyde
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dicarboxylic acid
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Synthesis routes and methods II

Procedure details

A solution of C-1 (18 g, 81 mmol) in 40 mL of water and 14 mL acetic acid was heated to 120° C. for 2 h, cooled to room temperature and diluted with 400 mL of pH 4 buffer (160 mL 0.1 M citric acid and 240 mL 0.1 M K2HPO4). After cooling to 0° C., a preformed solution of 9.54 g (66.4 mmol) benzylamine hydrochloride, 100 mL water, and 31 mL concentrated HCl was added dropwise over 10 minutes, keeping the internal temperature below 5° C. Acetonedicarboxylic acid (23.3 g, 160 mmol) was then added in four equal portions, five minutes apart. The pH of the solution was increased to 4 by adding K2HPO4, and the reaction was allowed to warm to room temperature and stir overnight. Solid citric acid was added to return the pH to 4, and the reaction was stirred at room temperature 48 h more, at which time it was cooled to 0° C. and acidified to pH 2 with HCl, and extracted twice with Et2O. The aqueous layer was again cooled to 0° C. and basified to pH 11 with NaOH, and extracted three times with CH2Cl2. The combined organic extracts were washed with 0.1 M citric acid, then with saturated NaHCO3, brine, dried over Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc in hexanes) to provide C-2 as a yellowish solid. Data for C-2: 1H NMR (CDCl3, 500 MHz) δ 7.45-7.2 (m, 5H), 3.9 (s, 2H), 3.8 (m, 2H), 3.7 (m, 2H), 3.2 (m, 2H), 2.7 (m, 2H), 2.3 (m, 2H) ppm.
Quantity
160 mL
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reactant
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K2HPO4
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240 mL
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9.54 g
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31 mL
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100 mL
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23.3 g
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K2HPO4
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40 mL
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14 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 2
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 3
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 4
Reactant of Route 4
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 5
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 6
Reactant of Route 6
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

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